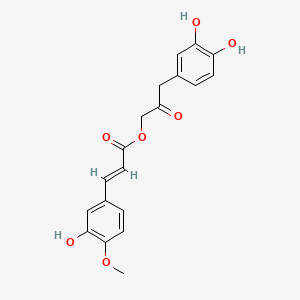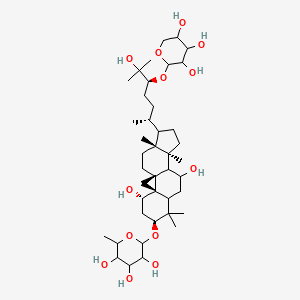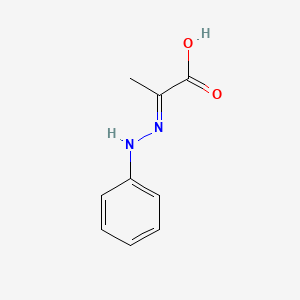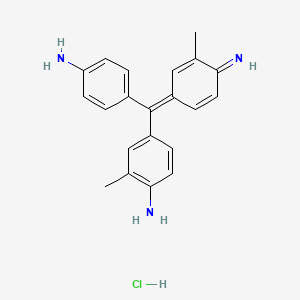
カルボールフクシン
概要
説明
Carbol Fuchsin, also known as Castellani’s paint, is a mixture of phenol and basic fuchsin. It is primarily used in bacterial staining procedures, particularly for identifying acid-fast bacteria such as Mycobacterium tuberculosis. The compound has a strong affinity for the mycolic acids found in the cell membranes of these bacteria, making it an essential component in the Ziehl-Neelsen stain, a differential staining technique .
科学的研究の応用
Carbol Fuchsin has a wide range of applications in scientific research:
Microbiology: It is used extensively for staining mycobacteria in clinical samples to diagnose diseases like tuberculosis and leprosy.
Environmental Science: Research has explored the photocatalytic degradation of Carbol Fuchsin in wastewater treatment, highlighting its potential in environmental remediation.
作用機序
Target of Action
Carbol Fuchsin, also known as Carbol-Fuchsin or Carbol-Fuchsin [USAN], is primarily used in bacterial staining procedures . Its primary targets are mycobacteria , as it has an affinity for the mycolic acids found in their cell membranes .
Mode of Action
Carbol Fuchsin operates by staining acid-fast bacteria. It is more soluble in the cells’ wall lipids than in the acid alcohol . When the smear is stained with Carbol Fuchsin, it solubilizes the lipoidal material present in the Mycobacterial cell wall . The application of heat further allows Carbol Fuchsin to penetrate through the lipoidal wall and enter into the cytoplasm .
Biochemical Pathways
The biochemical pathway involved in the action of Carbol Fuchsin is the staining of mycobacteria. The waxy walls of mycobacteria help in retaining the dye within cells . The high concentration of phenol in the Kinyoun Carbol Fuchsin facilitates penetration of the stain, and allows retention in the cell wall even after exposure to decolorizers .
Result of Action
The result of Carbol Fuchsin’s action is the staining of mycobacteria. If the bacteria are acid-fast, they will retain the initial red color of the dye because they are able to resist the destaining by acid alcohol (0.4–1% HCl in 70% EtOH) . This makes the bacteria stand out as brilliant red against the blue background of the counterstain .
Action Environment
The action of Carbol Fuchsin is influenced by the environment in which it is used. The staining process requires heat, which helps Carbol Fuchsin penetrate the cell wall . Additionally, the presence of acid alcohol as a decolorizer plays a crucial role in the staining process . The effectiveness of Carbol Fuchsin can also be influenced by the concentration of the stain .
生化学分析
Biochemical Properties
Carbol-Fuchsin plays a crucial role in biochemical reactions, primarily in staining procedures. It interacts with mycolic acids in the cell walls of acid-fast bacteria, allowing for their visualization under a microscope. The phenol component of Carbol-Fuchsin enhances the solubility of the dye in the lipid-rich cell walls, facilitating its penetration and retention . Additionally, Carbol-Fuchsin can be used to stain bacterial spores, highlighting its versatility in microbiological applications .
Cellular Effects
Carbol-Fuchsin has significant effects on various types of cells and cellular processes. In acid-fast bacteria, it penetrates the waxy cell wall and binds to the mycolic acids, resulting in a red coloration that is resistant to decolorization by acid alcohol . This staining property is crucial for the identification of Mycobacterium species. In non-acid-fast bacteria, Carbol-Fuchsin does not penetrate the cell wall as effectively, leading to a lack of staining or easy decolorization . The compound’s interaction with cellular components can also influence cell signaling pathways and gene expression, although specific details on these effects are limited.
Molecular Mechanism
The molecular mechanism of Carbol-Fuchsin involves its interaction with the lipid-rich cell walls of acid-fast bacteria. The phenol in Carbol-Fuchsin facilitates the dye’s penetration into the cell wall, where it binds to mycolic acids and other lipid components . This binding is further enhanced by the application of heat, which helps to loosen the waxy layer and promote dye entry . Once inside the cell, Carbol-Fuchsin remains bound to the lipids, making it resistant to decolorization by acid alcohol . This property is the basis for the differential staining technique used to identify acid-fast bacteria.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Carbol-Fuchsin can change over time. The stability of the compound is influenced by factors such as temperature and exposure to light. Over time, Carbol-Fuchsin may degrade, leading to a reduction in staining efficacy . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in terms of its ability to stain and identify acid-fast bacteria
Dosage Effects in Animal Models
The effects of Carbol-Fuchsin vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and effective for staining purposes . At higher doses, Carbol-Fuchsin can exhibit toxic effects, including irritation and potential damage to tissues . Threshold effects have been observed, where a certain concentration is required to achieve effective staining without causing adverse effects. These findings highlight the importance of optimizing dosage for safe and effective use in laboratory and clinical settings.
Metabolic Pathways
Carbol-Fuchsin is involved in metabolic pathways related to its staining properties. The compound interacts with enzymes and cofactors that facilitate its penetration and binding to cellular components . The presence of phenol in Carbol-Fuchsin enhances its solubility and interaction with lipid-rich cell walls, allowing for effective staining of acid-fast bacteria . The metabolic flux and levels of metabolites can be influenced by the compound’s interaction with cellular components, although specific details on these pathways are limited.
Transport and Distribution
Within cells and tissues, Carbol-Fuchsin is transported and distributed based on its chemical properties. The compound’s lipid solubility allows it to penetrate cell membranes and accumulate in lipid-rich areas The localization and accumulation of Carbol-Fuchsin can influence its staining efficacy and overall function in microbiological applications .
Subcellular Localization
Carbol-Fuchsin’s subcellular localization is primarily within the cell walls of acid-fast bacteria. The compound’s affinity for mycolic acids and other lipid components directs it to these specific cellular compartments . This localization is crucial for its staining properties, as it allows for the differential identification of acid-fast bacteria.
準備方法
Synthetic Routes and Reaction Conditions
Carbol Fuchsin is prepared by dissolving basic fuchsin in a solution of phenol and ethanol or methanol. The typical composition includes 10 grams of basic fuchsin, 50 grams of phenol, and 100 milliliters of ethanol or methanol, with the total volume brought to 1 liter using distilled water . The mixture is allowed to stand overnight and then filtered to remove any undissolved particles .
Industrial Production Methods
In industrial settings, the preparation of Carbol Fuchsin follows similar principles but on a larger scale. The components are mixed in large reactors, and the solution is filtered and packaged under sterile conditions to ensure its efficacy and safety for laboratory and clinical use .
化学反応の分析
Types of Reactions
Carbol Fuchsin primarily undergoes staining reactions rather than traditional chemical reactions like oxidation or reduction. The staining process involves the solubilization of the dye in the lipid-rich cell walls of acid-fast bacteria, facilitated by the phenol component .
Common Reagents and Conditions
The primary reagents used with Carbol Fuchsin in staining procedures include acid alcohol (a mixture of hydrochloric acid and ethanol) for decolorization and methylene blue as a counterstain . The staining process typically involves heating the Carbol Fuchsin solution to enhance its penetration into the bacterial cell wall .
Major Products Formed
The major “products” of the staining reactions are the stained bacterial cells, which retain the red color of Carbol Fuchsin if they are acid-fast, while non-acid-fast cells are decolorized and take up the counterstain .
類似化合物との比較
Carbol Fuchsin is unique in its strong affinity for mycolic acids, making it particularly effective for staining acid-fast bacteria. Similar compounds include:
Methylene Blue: Used as a counterstain in the Ziehl-Neelsen staining procedure.
Malachite Green: Another counterstain option that provides a green background.
Acid Fuchsin: Used in various staining techniques but lacks the specific affinity for mycolic acids.
Carbol Fuchsin stands out due to its specific application in acid-fast staining, which is crucial for diagnosing mycobacterial infections .
特性
CAS番号 |
4197-24-4 |
|---|---|
分子式 |
C21H22ClN3 |
分子量 |
351.9 g/mol |
IUPAC名 |
4-[(Z)-(4-aminophenyl)-(4-imino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]-2-methylaniline;hydrochloride |
InChI |
InChI=1S/C21H21N3.ClH/c1-13-11-16(5-9-19(13)23)21(15-3-7-18(22)8-4-15)17-6-10-20(24)14(2)12-17;/h3-12,23H,22,24H2,1-2H3;1H/b21-16-,23-19?; |
InChIキー |
HZLHRDBTVSZCBS-GHTYLULLSA-N |
SMILES |
CC1=CC(=C(C2=CC=C(C=C2)N)C3=CC(=C(C=C3)N)C)C=CC1=N.Cl |
異性体SMILES |
CC1=C/C(=C(/C2=CC=C(C=C2)N)\C3=CC(=C(C=C3)N)C)/C=CC1=N.Cl |
正規SMILES |
CC1=CC(=C(C2=CC=C(C=C2)N)C3=CC(=C(C=C3)N)C)C=CC1=N.Cl |
| 26261-57-4 4197-24-4 |
|
ピクトグラム |
Irritant; Health Hazard |
同義語 |
carbol-fuchsin carbol-fuchsin solution carbolfuchsin Castellani paint Magenta II |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does carbol fuchsin interact with acid-fast bacteria like Mycobacterium tuberculosis to enable their visualization?
A1: Carbol fuchsin's effectiveness in staining acid-fast bacteria stems from its affinity for mycolic acids present in their cell walls [, , ]. Mycolic acids are waxy, hydrophobic substances that render these bacteria resistant to decolorization by acid alcohol, hence the term "acid-fast". The phenol in carbol fuchsin acts as a mordant, enhancing the dye's penetration into the bacterial cell wall and binding to the mycolic acids [, ]. This strong binding allows the bacteria to retain the dye even after the decolorization step, making them visible under a microscope against a contrasting background. [, , ]
Q2: Beyond Mycobacterium tuberculosis, what other microorganisms can be visualized using carbol fuchsin staining?
A2: While primarily recognized for its role in detecting Mycobacterium tuberculosis, carbol fuchsin staining can also help visualize other acid-fast organisms, including:* Nocardia species []* Cryptosporidium oocysts [, ] * Isospora oocysts []
Q3: What is the molecular formula and weight of basic fuchsin, the key component of carbol fuchsin?
A3: Basic fuchsin is a mixture of rosaniline, pararosaniline, magenta II, and new fuchsin []. The molecular formula and weight vary slightly depending on the specific component: * Rosaniline: C20H21N3Cl (339.85 g/mol) * Pararosaniline: C19H19N3Cl (323.82 g/mol) * Magenta II and New fuchsin have slightly different structures and molecular weights.
Q4: How does the concentration of carbol fuchsin impact its staining efficacy in acid-fast staining procedures?
A4: Studies have shown that using a carbol fuchsin concentration lower than the standard 1% can significantly reduce the sensitivity of the Ziehl-Neelsen staining method [, ]. In particular, the World Health Organization's recommendation of 0.3% carbol fuchsin has been challenged due to its lower sensitivity compared to the standard 1% concentration [, ].
Q5: What are the implications of carbol fuchsin storage conditions on its staining quality?
A5: Research indicates that the quality of carbol fuchsin can degrade over time and improper storage can accelerate this process [, ]. Laboratories are advised to use freshly prepared solutions or ensure proper storage to maintain the quality and effectiveness of the stain. Factors that can influence carbol fuchsin stability include exposure to light, temperature variations, and contamination [].
Q6: Can carbol fuchsin be used to stain microorganisms directly in sputum containers?
A6: Yes, a modified staining technique by Selvakumar et al. demonstrated that centrifuged sputum deposits in containers can be directly stained with carbol fuchsin []. This method, shown to be comparable in sensitivity and specificity to traditional smear preparation [], offers a potentially safer alternative by reducing the risk of aerosol generation during smear preparation [].
Q7: What are the safety concerns associated with phenol, a component of carbol fuchsin?
A7: Phenol is corrosive and toxic [, ]. Direct contact with phenol can irritate and burn the skin and eyes, and inhalation can irritate the respiratory tract [, ]. Therefore, handling carbol fuchsin requires caution and appropriate safety measures, including personal protective equipment such as gloves and eye protection [, ].
Q8: Are there safer alternatives to phenol-containing carbol fuchsin for staining acid-fast bacilli?
A8: Research has explored alternatives to mitigate the risks associated with phenol. One study successfully substituted phenol with a commercial dishwashing liquid containing strong grease-cutting agents and citrus extracts []. This modified method showed comparable efficacy to traditional carbol fuchsin in staining acid-fast bacilli while offering a safer and more accessible alternative [].
Q9: Does carbol fuchsin have any applications beyond microbiology?
A9: While primarily known for its use in microbiology, research suggests carbol fuchsin can stain other biological materials. A study highlighted its use in enhancing the detection of poly(d,l-lactide-co-glycolide) (PLG) microspheres in tissue samples []. This application underscores the versatility of carbol fuchsin as a staining agent in different research contexts.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


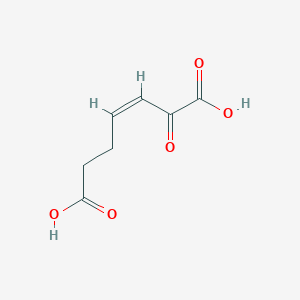
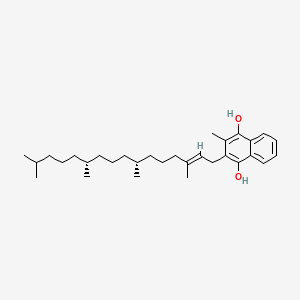
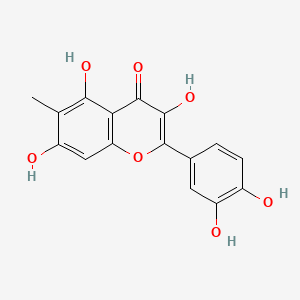

![propan-2-yl (E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate](/img/structure/B1233568.png)

![2,5-dimethyl-N-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1233574.png)
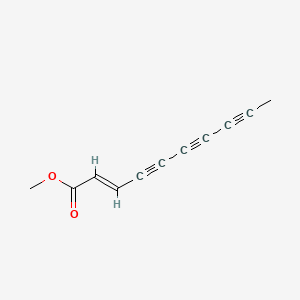
![N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)propyl]-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B1233576.png)
